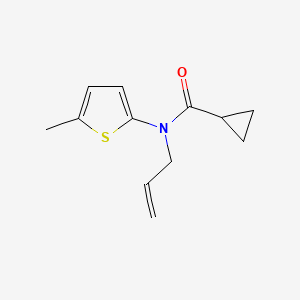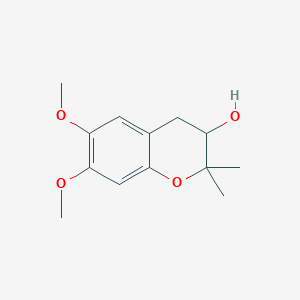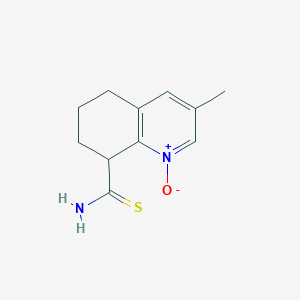![molecular formula C14H22N2O2 B14537502 N-[3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl]prop-2-enamide CAS No. 61994-33-0](/img/structure/B14537502.png)
N-[3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl]prop-2-enamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of an isocyanate group and a prop-2-enamide moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl]prop-2-enamide typically involves the reaction of 3-isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate with prop-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, distillation, and crystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-[3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl]prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-[3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Isocyanatomethyl-3,5,5-trimethylcyclohexyl isocyanate: Shares a similar isocyanate group but differs in the rest of the structure.
Isophorone diisocyanate: Another compound with isocyanate groups, used in similar applications.
Uniqueness
N-[3-(Isocyanatomethyl)-3,5,5-trimethylcyclohexyl]prop-2-enamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
61994-33-0 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-[3-(isocyanatomethyl)-3,5,5-trimethylcyclohexyl]prop-2-enamide |
InChI |
InChI=1S/C14H22N2O2/c1-5-12(18)16-11-6-13(2,3)8-14(4,7-11)9-15-10-17/h5,11H,1,6-9H2,2-4H3,(H,16,18) |
InChI Key |
OBOYEZSVVUAECG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN=C=O)NC(=O)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14537421.png)
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)methanimine](/img/structure/B14537426.png)




![2-[2-(Methylsulfanyl)-4-phenyl-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14537465.png)





![4-[1-Chloro-2-(4-cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14537488.png)

